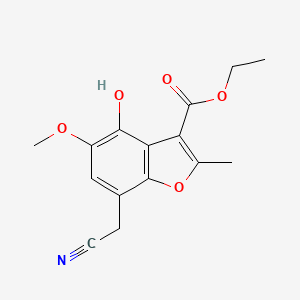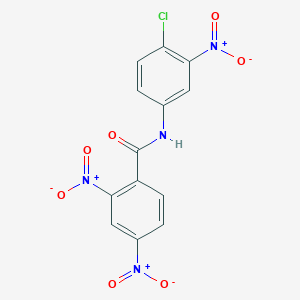![molecular formula C17H16N2O2S B6122912 2-{[2-(3-methylphenoxy)ethyl]thio}-4(1H)-quinazolinone](/img/structure/B6122912.png)
2-{[2-(3-methylphenoxy)ethyl]thio}-4(1H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[2-(3-methylphenoxy)ethyl]thio}-4(1H)-quinazolinone, also known as PD153035, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It was first synthesized in the early 1990s and has since been extensively studied for its potential use in cancer treatment.
Mécanisme D'action
2-{[2-(3-methylphenoxy)ethyl]thio}-4(1H)-quinazolinone works by binding to the ATP-binding site of the EGFR tyrosine kinase, which is overexpressed in many types of cancer. By binding to this site, this compound prevents the activation of the EGFR signaling pathway, which is involved in cell proliferation, survival, and angiogenesis. This leads to the inhibition of cancer cell growth and the induction of apoptosis, or programmed cell death.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, it has been shown to have anti-inflammatory effects and to protect against oxidative stress. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-{[2-(3-methylphenoxy)ethyl]thio}-4(1H)-quinazolinone is a well-characterized small molecule inhibitor that has been extensively studied in vitro and in vivo. It is readily available from commercial sources and is relatively easy to work with in lab experiments. However, this compound has some limitations, including its low solubility in water and its potential for off-target effects.
Orientations Futures
There are many potential future directions for research on 2-{[2-(3-methylphenoxy)ethyl]thio}-4(1H)-quinazolinone. One area of interest is the development of more potent and selective inhibitors of the EGFR tyrosine kinase. Another area of interest is the investigation of this compound in combination with other therapies, such as immunotherapy or chemotherapy. Additionally, the potential use of this compound in other diseases, such as inflammatory bowel disease or Alzheimer's disease, could be explored. Finally, the development of more efficient synthesis methods for this compound could make it more accessible for research and clinical use.
Méthodes De Synthèse
The synthesis of 2-{[2-(3-methylphenoxy)ethyl]thio}-4(1H)-quinazolinone involves several steps starting from commercially available starting materials. The first step involves the reaction of 3-methylphenol with 2-chloroethanol to form 2-(3-methylphenoxy)ethanol. This intermediate then undergoes a thiolation reaction with thiourea to form 2-{[2-(3-methylphenoxy)ethyl]thio}ethanol. The final step involves the reaction of 2-{[2-(3-methylphenoxy)ethyl]thio}ethanol with 4(1H)-quinazolinone in the presence of a base to form this compound.
Applications De Recherche Scientifique
2-{[2-(3-methylphenoxy)ethyl]thio}-4(1H)-quinazolinone has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to enhance the effectiveness of radiation therapy in cancer treatment.
Propriétés
IUPAC Name |
2-[2-(3-methylphenoxy)ethylsulfanyl]-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-12-5-4-6-13(11-12)21-9-10-22-17-18-15-8-3-2-7-14(15)16(20)19-17/h2-8,11H,9-10H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFYRABRPIOGQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCSC2=NC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-{3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1-pyrrolidinyl}-4-oxobutanoate](/img/structure/B6122839.png)
![4-{[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]acetyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B6122846.png)
![N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(4,5,6,7-tetrahydro-2H-indazol-3-yl)propanamide](/img/structure/B6122848.png)
![N~2~-benzyl-N~1~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B6122852.png)
![4-(5-amino-1,3,4-oxadiazol-2-yl)-1-[4-(trifluoromethoxy)phenyl]-2-pyrrolidinone](/img/structure/B6122860.png)
![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B6122861.png)
![dimethyl {(3,5-dichloro-2-methoxyphenyl)[(4-methoxyphenyl)amino]methyl}phosphonate](/img/structure/B6122873.png)
![2-(4-methoxybenzyl)-4-[3-(methylthio)propyl]morpholine](/img/structure/B6122875.png)
![3-{[3-[4-(acetyloxy)phenyl]-2-(benzoylamino)acryloyl]amino}benzoic acid](/img/structure/B6122884.png)
![N-methyl-N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}-1-(4-pyrimidinyl)ethanamine](/img/structure/B6122885.png)

![2-{[4-hydroxy-1-(2-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B6122897.png)

![(4-chlorophenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone](/img/structure/B6122908.png)